molecular formula C11H10N2O2 B2524378 2-(Quinolin-8-yloxy)acetamide CAS No. 3135-52-2

2-(Quinolin-8-yloxy)acetamide

Cat. No.: B2524378
CAS No.: 3135-52-2
M. Wt: 202.213
InChI Key: KKPWWOUWKKOGJO-UHFFFAOYSA-N
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Description

2-(Quinolin-8-yloxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of a quinoline ring system attached to an acetamide group through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-8-yloxy)acetamide typically involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting ethyl ester is then reacted with hydrazine hydrate to yield the desired acetamide derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Quinolin-8-yloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(Quinolin-8-yloxy)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Quinolin-8-yloxy)acetamide involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, inhibiting DNA synthesis and causing cell cycle arrest. This property makes it a potential candidate for anticancer therapy. Additionally, the compound can inhibit enzymes such as topoisomerases, further contributing to its biological activity .

Comparison with Similar Compounds

  • N-cyclohexyl-2-(quinolin-8-yloxy)acetamide
  • N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy)acetamide

Comparison: 2-(Quinolin-8-yloxy)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential. For instance, N-cyclohexyl-2-(quinolin-8-yloxy)acetamide forms gels upon treatment with certain acids, whereas this compound does not .

Properties

IUPAC Name

2-quinolin-8-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-10(14)7-15-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPWWOUWKKOGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=O)N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: The molecular formula of 2-(Quinolin-8-yloxy)acetamide is C11H10N2O2, and its molecular weight is 202.21 g/mol. This compound and its derivatives have been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, IR, and FAB+-MS. []

A: The spatial orientation of the amide group in this compound derivatives plays a crucial role in their fluorescence behavior. For instance, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide displays a stretched conformation. When protonated, it adopts a tweezer-like geometry and exhibits fluorescence. []

A: Yes, this compound and its derivatives can act as ligands, forming complexes with various metal ions, including lanthanides like Europium (Eu(III)), [] and transition metals like Zinc (Zn(II)), [, , ], Copper (Cu(II)), [, ] and Cadmium (Cd(II)). []

A: The fluorescence properties of these complexes are influenced by factors such as the nature of the metal ion and the specific substituents on the ligand. For instance, the Europium(III) complex with N-(4-chlorophenyl)-2-(quinolin-8-yloxy)acetamide exhibits the highest fluorescence intensity among a series of analogous complexes. This is attributed to the ligand's triplet state energy being well-matched to the resonance level of the Eu(III) ion. []

A: Studies focusing on the antimalarial activity of this compound derivatives revealed that incorporating hydroxyaromatic acid salts significantly enhanced potency compared to the parent compound. Interestingly, this enhanced activity was found to be independent of iron chelation, inhibition of hemozoin formation, or antioxidant properties. []

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